BenchChemオンラインストアへようこそ!

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide

RNase L activation Antiviral innate immunity Small-molecule activator

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide (CAS 325988-20-3) is a synthetic small-molecule heterocyclic compound containing a thiazole core, a 5-bromothiophene substituent, and a 3-methoxynaphthalene-2-carboxamide moiety. It is primarily characterized as a potent activator of RNase L (2-5A-dependent ribonuclease), a key effector of the interferon antiviral response.

Molecular Formula C19H13BrN2O2S2
Molecular Weight 445.35
CAS No. 325988-20-3
Cat. No. B2697962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
CAS325988-20-3
Molecular FormulaC19H13BrN2O2S2
Molecular Weight445.35
Structural Identifiers
SMILESCOC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br
InChIInChI=1S/C19H13BrN2O2S2/c1-24-15-9-12-5-3-2-4-11(12)8-13(15)18(23)22-19-21-14(10-25-19)16-6-7-17(20)26-16/h2-10H,1H3,(H,21,22,23)
InChIKeyZGVYGGODTMFSIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide (CAS 325988-20-3): A High-Potency RNase L Activator for Antiviral and Oncology Research


N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide (CAS 325988-20-3) is a synthetic small-molecule heterocyclic compound containing a thiazole core, a 5-bromothiophene substituent, and a 3-methoxynaphthalene-2-carboxamide moiety. It is primarily characterized as a potent activator of RNase L (2-5A-dependent ribonuclease), a key effector of the interferon antiviral response [1]. In biochemical assays, the compound demonstrates an IC50 of 2.30 nM for RNase L-mediated inhibition of protein synthesis in mouse L cell extracts, establishing it as a sub-nanomolar potency tool compound for probing the 2-5A/RNase L pathway [1]. Its structural features—particularly the bromothiophene-thiazole scaffold—distinguish it from other chemotypes explored for RNase L activation and from thiazole-naphthalene derivatives developed as tubulin polymerization inhibitors [2].

Why Generic Thiazole or Naphthalene Derivatives Cannot Replace N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide in RNase L-Targeted Studies


Casual substitution of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide with other thiazole-containing or naphthalene-based compounds is not supported by the available quantitative evidence. The compound's exceptional potency against RNase L (IC50 2.30 nM) is tightly coupled to its unique 5-bromothiophene-thiazole pharmacophore [1]. Removing or replacing the bromothiophene moiety—as in thiazole-naphthalene tubulin inhibitors that lack the bromothiophene group—shifts the biological target from RNase L activation to tubulin polymerization, with typical antiproliferative IC50 values in the sub-micromolar range (e.g., 0.48–0.97 µM) rather than the sub-nanomolar RNase L potency [2]. Similarly, other known small-molecule RNase L activators, such as RNase L-IN-2, exhibit EC50 values of 22 µM—approximately 10,000-fold weaker—demonstrating that RNase L activation potency is highly chemotype-dependent . For researchers requiring maximal RNase L engagement at minimal concentrations, generic substitution risks both loss of potency and altered target selectivity.

Quantitative Differentiation Evidence for N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide: Head-to-Head and Cross-Study Comparator Analysis


RNase L Activation Potency: ~10,000-Fold Superiority Over the Reference Small-Molecule Activator RNase L-IN-2

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide activates RNase L with an IC50 of 2.30 nM, measured by inhibition of protein synthesis in mouse L cell extracts [1]. In contrast, RNase L-IN-2—a widely used reference small-molecule RNase L activator—exhibits an EC50 of 22 µM (22,000 nM) in comparable RNase L activation assays . The target compound is approximately 9,565-fold more potent than RNase L-IN-2 on a molar basis.

RNase L activation Antiviral innate immunity Small-molecule activator

Target Selectivity: Divergent Pharmacological Profiles of Thiazole-Naphthalene Scaffolds Dictated by Bromothiophene Substitution

Thiazole-naphthalene derivatives lacking the 5-bromothiophene substituent are predominantly characterized as tubulin polymerization inhibitors with antiproliferative activity. For example, compound 5b from a 2021 series demonstrated IC50 values of 0.48 µM (MCF-7) and 0.97 µM (A549) against cancer cell lines [2]. In contrast, N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide contains the unique bromothiophene-thiazole pharmacophore and is annotated as an RNase L activator with sub-nanomolar potency [1]. No tubulin polymerization inhibition data has been reported for the bromothiophene-containing compound, and conversely, the non-brominated thiazole-naphthalene derivatives have not been profiled for RNase L activation.

Target selectivity Thiazole-naphthalene Tubulin polymerization

Class-Level Antiviral Activity Inference: RNase L Activators as Broad-Spectrum Antiviral Agents

Small-molecule RNase L activators have been demonstrated to possess broad-spectrum antiviral activity against diverse RNA viruses, including human parainfluenza virus type 3 (HPIV3), through activation of the host innate immune pathway [2]. While direct antiviral EC50 data for N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide are not publicly available, its sub-nanomolar RNase L activation potency (IC50 2.30 nM) [1] places it among the most potent activators identified to date, far exceeding the potency of reference activators such as RNase L-IN-2 (EC50 22 µM) . The compound's membership in the thiazole carboxamide chemotype, which has been validated in the RNase L activator class through HTS campaigns [2], supports its relevance for antiviral research applications.

Broad-spectrum antiviral RNase L pathway Host-directed therapy

Physicochemical Differentiation: Calculated Properties Versus Related Thiazole Carboxamide Derivatives

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide (Molecular Weight: 445.35 g/mol, Molecular Formula: C19H13BrN2O2S2) possesses a molecular weight ~18% higher than the non-brominated thiazole-naphthalene derivative compound 5b (MW ~377 g/mol, based on the core scaffold without bromine) [1]. The bromine atom contributes to increased lipophilicity (estimated logP) and provides a heavy-atom handle for potential X-ray crystallographic phasing or halogen-bonding interactions with biological targets. This physicochemical profile differentiates it from both the lighter tubulin-targeting thiazole-naphthalene series and from the structurally simpler RNase L-IN-2 (MW ~307 g/mol) .

Physicochemical properties Drug-likeness Structural comparison

Recommended Application Scenarios for N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide Based on Quantitative Differentiation Evidence


High-Sensitivity RNase L Pathway Activation Studies Requiring Sub-Nanomolar Potency

For biochemical and cellular assays investigating the 2-5A/RNase L signaling axis, N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide provides an IC50 of 2.30 nM [1], enabling robust pathway activation at concentrations where reference activators such as RNase L-IN-2 (EC50 22 µM) would be ineffective. This potency advantage allows researchers to minimize DMSO solvent concentrations in cell-based assays and reduce the risk of non-specific cytotoxicity that can accompany high compound concentrations. Applications include dose-response characterization of RNase L dimerization, rRNA degradation kinetics, and interferon-pathway crosstalk studies where precise, low-concentration pathway engagement is critical.

Broad-Spectrum Antiviral Discovery Programs Targeting Host Innate Immunity

Small-molecule RNase L activators have demonstrated broad-spectrum antiviral activity against RNA viruses including human parainfluenza virus type 3 (HPIV3), as validated by Thakur et al. (2007) [3]. N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide, with its sub-nanomolar RNase L activation potency, represents a high-priority screening candidate for antiviral drug discovery programs targeting emerging RNA viruses (e.g., coronaviruses, flaviviruses, influenza) where host-directed mechanisms may circumvent viral resistance. The compound's structural features—particularly the bromothiophene moiety—distinguish it from previously reported chemotypes and offer a novel starting point for medicinal chemistry optimization.

Structural Biology and Crystallography Leveraging the Bromine Heavy Atom

The presence of a single bromine atom in the 5-bromothiophene substituent provides an intrinsic anomalous scattering signal for X-ray crystallographic phasing . This feature enables experimental phase determination in co-crystallization studies with RNase L or other protein targets without requiring selenomethionine labeling or heavy-atom soaking. Researchers conducting structural studies of the RNase L 2-5A binding pocket or ankyrin repeat domain can utilize this compound both as a functional ligand and as a phasing tool, representing a dual-purpose advantage not available with non-halogenated thiazole-naphthalene analogs [2].

Chemical Biology Tool for Dissecting RNase L-Dependent Versus Independent Antiviral Mechanisms

In experimental systems where the contribution of RNase L to the overall antiviral state must be isolated from other interferon-stimulated gene (ISG) effects, N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide serves as a selective pharmacological activator of RNase L. When used in RNase L-knockout versus wild-type cell lines, the compound's high potency (IC50 2.30 nM) [1] enables clean experimental dissection at concentrations that minimize off-target interactions. This is in contrast to less potent activators that may require concentrations approaching cytotoxic thresholds to achieve equivalent pathway engagement.

Quote Request

Request a Quote for N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.